molecular formula C21H19N3O2S B2594963 N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 868972-59-2

N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2594963
CAS No.: 868972-59-2
M. Wt: 377.46
InChI Key: YELMSASLBYTVGS-UHFFFAOYSA-N
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Description

N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine moiety with a biphenyl sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through cyclization reactions involving 2-aminopyridine and aldehydes under acidic conditions . The methyl group is introduced via alkylation reactions using methyl iodide or similar reagents.

The biphenyl sulfonamide part is synthesized separately, often starting from biphenyl compounds that undergo sulfonation using reagents like chlorosulfonic acid. The final step involves coupling the imidazo[1,2-a]pyridine derivative with the biphenyl sulfonamide through nucleophilic substitution reactions, typically using bases like sodium hydride or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors to maintain consistent reaction conditions, and employing purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The imidazo[1,2-a]pyridine moiety is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation, apoptosis, and immune response .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: Compounds like zolpidem and alpidem, which are used as sedatives and anxiolytics.

    Biphenyl sulfonamides: Compounds such as celecoxib, a nonsteroidal anti-inflammatory drug.

Uniqueness

N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide is unique due to its combined structural features, which allow it to interact with a broader range of biological targets compared to simpler imidazo[1,2-a]pyridine or biphenyl sulfonamide derivatives. This dual functionality enhances its potential as a versatile therapeutic agent.

Properties

IUPAC Name

N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-16-6-5-13-24-15-19(23-21(16)24)14-22-27(25,26)20-11-9-18(10-12-20)17-7-3-2-4-8-17/h2-13,15,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELMSASLBYTVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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